9,10-Anthracenediyl-bis(methylene)dimalonic acid 9,10-Anthracenediyl-bis(methylene)dimalonic acid Reagent for the assay of singlet oxygen with better characteristics than 9,10-anthracenediyl-bis-dipropionic acid. Photobleached by singlet oxygen to its corresponding endoperoxide.
9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABMDMA) is a reagent used to detect singlet oxygen generation. This water-soluble derivative of anthracene can be photobleached by singlet oxygen to its corresponding endoperoxide. This reaction can be monitored spectrophotometrically by recording the decrease in optical density at 400 nm (ABMDMA ex/em max. = 380/407 nm in 0.1 M phosphate pH 7.0).
Brand Name: Vulcanchem
CAS No.: 307554-62-7
VCID: VC21235378
InChI: InChI=1S/C22H18O8/c23-19(24)17(20(25)26)9-15-11-5-1-2-6-12(11)16(10-18(21(27)28)22(29)30)14-8-4-3-7-13(14)15/h1-8,17-18H,9-10H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30)
SMILES: C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CC(C(=O)O)C(=O)O)CC(C(=O)O)C(=O)O
Molecular Formula: C22H18O8
Molecular Weight: 410.4 g/mol

9,10-Anthracenediyl-bis(methylene)dimalonic acid

CAS No.: 307554-62-7

Cat. No.: VC21235378

Molecular Formula: C22H18O8

Molecular Weight: 410.4 g/mol

* For research use only. Not for human or veterinary use.

9,10-Anthracenediyl-bis(methylene)dimalonic acid - 307554-62-7

Specification

Description Reagent for the assay of singlet oxygen with better characteristics than 9,10-anthracenediyl-bis-dipropionic acid. Photobleached by singlet oxygen to its corresponding endoperoxide.
9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABMDMA) is a reagent used to detect singlet oxygen generation. This water-soluble derivative of anthracene can be photobleached by singlet oxygen to its corresponding endoperoxide. This reaction can be monitored spectrophotometrically by recording the decrease in optical density at 400 nm (ABMDMA ex/em max. = 380/407 nm in 0.1 M phosphate pH 7.0).
CAS No. 307554-62-7
Molecular Formula C22H18O8
Molecular Weight 410.4 g/mol
IUPAC Name 2-[[10-(2,2-dicarboxyethyl)anthracen-9-yl]methyl]propanedioic acid
Standard InChI InChI=1S/C22H18O8/c23-19(24)17(20(25)26)9-15-11-5-1-2-6-12(11)16(10-18(21(27)28)22(29)30)14-8-4-3-7-13(14)15/h1-8,17-18H,9-10H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30)
Standard InChI Key DNUYOWCKBJFOGS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CC(C(=O)O)C(=O)O)CC(C(=O)O)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CC(C(=O)O)C(=O)O)CC(C(=O)O)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator